4-(苄氧基)-2-叔丁基苯酚

描述

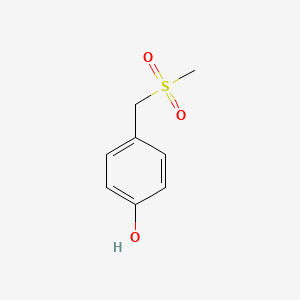

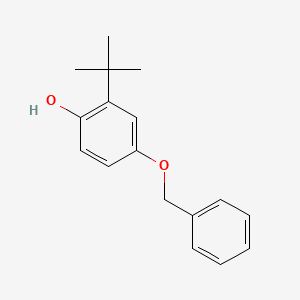

4-(Benzyloxy)-2-tert-butylphenol is a useful research compound. Its molecular formula is C17H20O2 and its molecular weight is 256.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Benzyloxy)-2-tert-butylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2-tert-butylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环境过程中的动力学和转化

4-叔丁基苯酚 (4-tBP) 是 4-(苄氧基)-2-叔丁基苯酚的近似衍生物,因其环境持久性和可能的毒性效应而被广泛研究。通过铁酸盐 (VI) 氧化过程转化 4-tBP 为处理酚污染水提供了潜在途径。本研究重点介绍了 4-tBP 与水中各种离子和化合物相互作用,导致其通过诸如氧原子转移和苯环开环等反应转化为各种产物 (Zheng et al., 2020).

合成酚类抗氧化剂的环境存在和归宿

已对合成酚类抗氧化剂 (SPA) 的环境存在、人体接触和毒性进行了研究,其中包括 4-(苄氧基)-2-叔丁基苯酚等衍生物。这些化合物已在各种环境基质中被检测到,例如室内灰尘、室外空气颗粒物、海相沉积物和河水。研究表明潜在的人体接触途径,并表明一些 SPA 可能具有肝毒性和内分泌干扰等有害影响 (Liu & Mabury, 2020).

城市污水污泥中的合成酚类抗氧化剂

一项针对中国城市污水污泥的研究揭示了各种 SPA 的存在,包括 4-(苄氧基)-2-叔丁基苯酚的类似物。该研究深入了解了这些化合物在废水处理过程中的存在、组成概况和去除效率 (Liu et al., 2015).

光降解研究

已对 4-叔丁基苯酚 (4-t-BP) 的光降解进行了研究,该化合物与 4-(苄氧基)-2-叔丁基苯酚密切相关,存在于天然水体中。本研究重点关注其在光引发降解过程中的转化,确定降解机理和各种副产物的形成 (Wu et al., 2016).

酚类的催化氧化

涉及类似于 4-(苄氧基)-2-叔丁基苯酚的底物的双铑己内酰胺催化的苯酚氧化研究揭示了催化剂的效率和选择性。该研究讨论了对位取代苯酚转化为各种产物,为这些反应的机理方面提供了宝贵的见解 (Ratnikov et al., 2011).

作用机制

Target of Action

It’s known that benzyloxy compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Benzylic compounds are known to be activated towards free radical attack . This activation is due to the adjacent aromatic ring . The compound may interact with its targets through similar mechanisms, leading to changes at the molecular level.

Biochemical Pathways

Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

The compound’s potential to participate in free radical reactions and Suzuki–Miyaura cross-coupling reactions suggests that it could induce significant changes at the molecular level.

Action Environment

It’s known that the stability and reactivity of benzylic compounds can be influenced by factors such as temperature and the presence of other reactive species .

生化分析

Biochemical Properties

It is known that similar compounds can act as proton donors, enabling interactions with various molecules in diverse ways . These interactions can lead to the formation of novel compounds and the modification of existing ones . Moreover, 4-(Benzyloxy)-2-tert-butylphenol can act as a ligand, binding to specific molecules and exerting influence over their structure and function .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The precise mechanism of action for 4-(Benzyloxy)-2-tert-butylphenol remains partially elusive . It is believed to function as a proton donor, enabling interactions with various molecules in diverse ways . These interactions can lead to the formation of novel compounds and the modification of existing ones . Moreover, 4-(Benzyloxy)-2-tert-butylphenol can act as a ligand, binding to specific molecules and exerting influence over their structure and function .

属性

IUPAC Name |

2-tert-butyl-4-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c1-17(2,3)15-11-14(9-10-16(15)18)19-12-13-7-5-4-6-8-13/h4-11,18H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBOAJKGEXKOBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B3130233.png)

![2-[(E)-1-methoxy-3-(4-nitroanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3130242.png)

![2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3130245.png)

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3130271.png)

![Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B3130275.png)

![4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3130284.png)

![1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine](/img/structure/B3130325.png)